2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride typically involves the reaction of 2-amino-3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting acyl chloride is then treated with hydrochloric acid to yield the hydrochloride salt of 2-amino-3-(1H-indol-3-yl)propanoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modification of protein function and the regulation of biological pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid: A precursor in the synthesis of 2-amino-3-(1H-indol-3-yl)propanoyl chloride hydrochloride.
2-amino-3-(1H-indol-3-yl)propanamide: Another derivative of indole with similar structural features.
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate:
Uniqueness
This compound is unique due to its acyl chloride functional group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C11H12Cl2N2O |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanoyl chloride;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-11(15)9(13)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,13H2;1H |
InChI Key |
LFPLZFUUTLKFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)Cl)N.Cl |
Origin of Product |
United States |
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